2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) and an amine group (-NH2) attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzyl chloride with 2-amino-1-propanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-(dimethylamino)benzyl chloride in an appropriate solvent such as dichloromethane.
- Add 2-amino-1-propanol to the solution.
- Introduce a base such as sodium hydroxide to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amine group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amine group may produce a secondary or tertiary amine.
Scientific Research Applications
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit choline uptake, which can affect neurotransmitter synthesis and release.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
2-(Dimethylamino)ethan-1-ol: A related compound with similar structural features.
Uniqueness
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research further distinguish it from similar compounds.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(9-15)13-8-11-4-6-12(7-5-11)14(2)3/h4-7,10,13,15H,8-9H2,1-3H3 |
InChI Key |
QYOVVUOICGPJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.